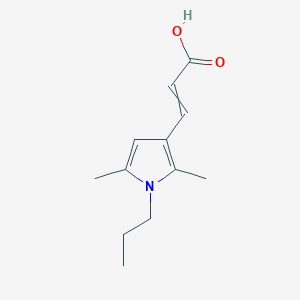
1H-Pyrrole, diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Biphenylyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted at the second position with a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenylyl)pyrrole typically involves the reaction of 4-bromobiphenyl with pyrrole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-(4-Biphenylyl)pyrrole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.
化学反応の分析
Types of Reactions: 2-(4-Biphenylyl)pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be functionalized using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Biphenyl-pyrrole carboxylic acids.
Reduction: Biphenyl-pyrrole hydrides.
Substitution: Halogenated biphenyl-pyrrole derivatives.
科学的研究の応用
2-(4-Biphenylyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
作用機序
The mechanism of action of 2-(4-Biphenylyl)pyrrole involves its interaction with various molecular targets, depending on its application. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The biphenyl group enhances its ability to penetrate cell membranes, making it effective in targeting intracellular components.
類似化合物との比較
2-Phenylpyrrole: Lacks the additional phenyl ring, resulting in different electronic properties.
2-(4-Methylphenyl)pyrrole: Substituted with a methyl group instead of a phenyl group, affecting its reactivity and applications.
2-(4-Chlorophenyl)pyrrole:
Uniqueness: 2-(4-Biphenylyl)pyrrole is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices.
特性
CAS番号 |
103837-23-6 |
|---|---|
分子式 |
C16H13N |
分子量 |
219.28 g/mol |
IUPAC名 |
2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C16H13N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-12,17H |
InChIキー |
UOAAGYZRGAGSFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)


![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
